Clemastanin B

Content Navigation

Aqueous solubility limitations of aglycone lignans and non-selective antivirals confound influenza mechanistic studies. Clemastanin B (≥98% purity) resolves these with:

- Selective blockade of influenza A/B RNP nuclear export (IC50 96% recovery; ideal reference standard for Radix Isatidis QC.

Ship ambient, stable, ready for immediate global delivery.

Product Name

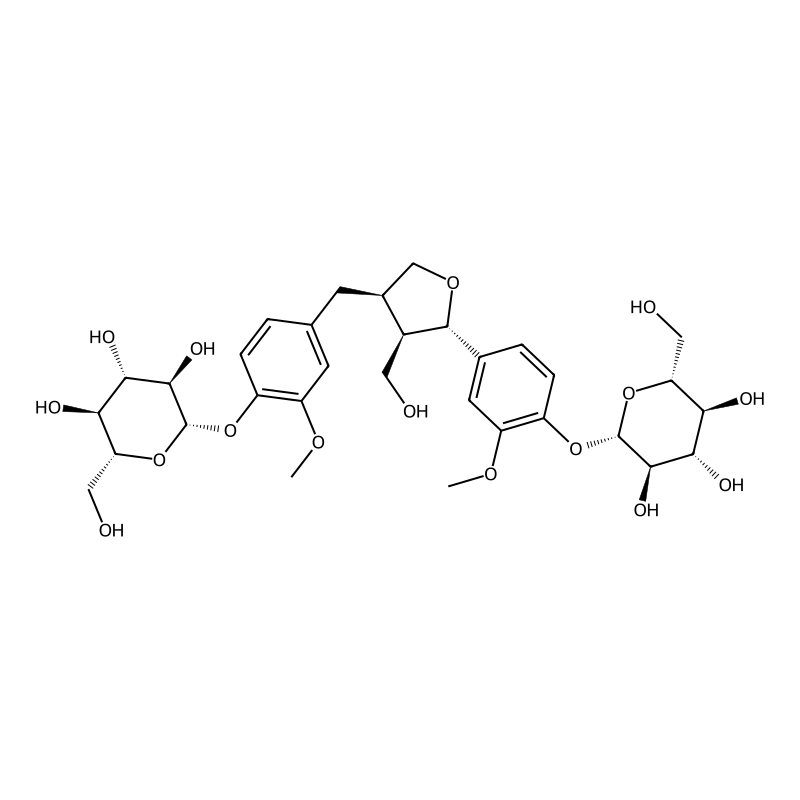

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Clemastanin B (CAS 112747-98-5), chemically identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside, is a major bioactive phenylpropanoid isolated from Radix Isatidis and Clematis stans[1]. As a diglucoside lignan, it is structurally distinguished by its two saccharide units, which impart exceptional aqueous solubility compared to classical aglycone lignans [2]. In pharmacological and chemoinformatics contexts, Clemastanin B is primarily procured as a highly selective antiviral probe and a critical analytical reference standard. It demonstrates potent, targeted inhibition of influenza A and B viruses by blocking viral ribonucleoprotein (RNP) export from the nucleus, while exhibiting zero activity against other common respiratory viruses [1]. Its high purity and defined molecular structure make it an indispensable material for both mechanistic virology assays and the stringent quality control of botanical formulations.

Research Fit

References

- [1] Yang, Z., et al. "Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro." International Journal of Molecular Medicine 31.4 (2013): 867-873.

- [2] Teponno, R.B., et al. "Lignans: A Chemometric Analysis." Molecules 23.7 (2018): 1671.

Substituting Clemastanin B with structurally related aglycone lignans (such as lariciresinol) or generic antiviral baselines like ribavirin introduces critical workflow and data integrity failures. Aglycone lignans possess significantly lower aqueous solubility (LogS), often necessitating the use of DMSO or other organic solvents that can induce baseline cytotoxicity and confound in vitro cell viability readouts[1]. Furthermore, while broad-spectrum agents like ribavirin inhibit a wide range of RNA and DNA viruses, Clemastanin B is specifically selective for influenza strains, making it a necessary probe for isolating viral endocytosis and RNP nuclear export mechanisms without off-target effects [2]. Finally, relying on crude Radix Isatidis extracts rather than high-purity Clemastanin B introduces unacceptable batch-to-batch variability, preventing reproducible quantitative analysis in pharmaceutical standardization and metabolomic profiling.

Substitution Risk

Generic Isatis indigotica extracts show up to 3.35-fold content variation, which may shift antiviral endpoint interpretation.

Broad-spectrum antivirals like ribavirin lack influenza-specific selectivity; amantadine is inactive against influenza B and has reported high resistance prevalence.

Established agents may select for resistance during use; Clemastanin B's lower resistance propensity may not transfer if substituted with conventional inhibitors.

References

- [1] Teponno, R.B., et al. "Lignans: A Chemometric Analysis." Molecules 23.7 (2018): 1671.

- [2] Yang, Z., et al. "Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro." International Journal of Molecular Medicine 31.4 (2013): 867-873.

Superior Aqueous Solubility

Clemastanin B features two saccharide units (a bis-glucoside structure), which fundamentally alters its hydrophilicity compared to classical lignans. Chemometric analysis of lignan chemical space demonstrates that diglucosides like Clemastanin B exhibit significantly higher aqueous solubility, whereas typical aglycone lignans (such as dibenzylcyclooctadienes or cyclobutanes) demonstrate poor hydrophilicity with mean LogS values around -5.6 [1]. This structural advantage allows Clemastanin B to be formulated in aqueous media for cell-based assays, avoiding the cytotoxic artifacts commonly introduced by high concentrations of organic solvents like DMSO.

| Evidence Dimension | Aqueous Solubility (Hydrophilicity / LogS) |

| Target Compound Data | High hydrophilicity outlier (diglucoside structure) |

| Comparator Or Baseline | Classical aglycone lignans (Mean LogS approx. -5.6 to -5.8) |

| Quantified Difference | Significantly higher aqueous solubility compared to aglycone baselines, enabling aqueous formulation. |

| Conditions | Chemometric principal component analysis of 160 lignan compounds. |

Procuring a highly soluble diglucoside eliminates the need for harsh organic solvents in formulation, ensuring cleaner baselines in sensitive cell culture assays.

Influenza-Selective Antiviral Activity

Unlike broad-spectrum antiviral agents, Clemastanin B provides highly targeted inhibition of specific viral pathways. In in vitro MDCK cell assays, Clemastanin B effectively inhibited multiple strains of influenza, including swine-origin H1N1 and avian H7N3, with IC50 values of 0.087 mg/mL and 0.088 mg/mL, respectively [1]. In stark contrast, it showed absolute inactivity against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), and human rhinovirus (HRV) [1]. This strict selectivity confirms its role as a precise pharmacological probe for influenza-specific mechanisms rather than a generic viral replication inhibitor.

| Evidence Dimension | Viral Inhibition (IC50) and Specificity |

| Target Compound Data | IC50 = 0.087 mg/mL (H1N1); 0.088 mg/mL (H7N3) |

| Comparator Or Baseline | Non-influenza respiratory viruses (RSV, ADV3, PIV3) |

| Quantified Difference | Potent inhibition of influenza (< 0.1 mg/mL) vs. completely inactive against RSV/ADV3/PIV3. |

| Conditions | In vitro MDCK cell infection models. |

Buyers conducting respiratory virus panels should select this compound specifically to isolate influenza pathways without confounding cross-viral activity.

High Recovery for Extract Standardization

For quality control and standardization of botanical extracts, pure Clemastanin B is an essential procurement item due to its high abundance and analytical reliability. When utilized as a reference standard in solid-phase extraction (SPE) coupled with HPLC-DAD, Clemastanin B demonstrates exceptional quantitative reliability, yielding average recovery rates between 96.4% and 98.1% [1]. This high recovery and precise linearity (R2 ≥ 0.9995) make it a superior analytical marker compared to generic total lignan assays, which suffer from matrix interference and poor reproducibility across different geographical batches [1].

| Evidence Dimension | Analytical Recovery Rate |

| Target Compound Data | 96.4% - 98.1% recovery with R2 ≥ 0.9995 linearity |

| Comparator Or Baseline | Generic total lignan profiling (subject to matrix interference) |

| Quantified Difference | Near-quantitative recovery (>96%) ensuring precise batch-to-batch standardization. |

| Conditions | SPE-HPLC-DAD analysis of Radix Isatidis extracts. |

Analytical laboratories must procure high-purity Clemastanin B to ensure regulatory compliance and accurate batch-to-batch standardization of commercial botanical products.

Post-Infection RNP Export Assay

The procurement of Clemastanin B dictates a specific in vitro workflow due to its highly specific mechanism of action. Studies show that pre-incubating MDCK cells with Clemastanin B for 2 hours prior to viral exposure provides no protective effect[1]. However, administering the compound 48-72 hours after viral adsorption results in a pronounced reduction in progeny virus titers by retaining viral ribonucleoprotein (RNP) in the nucleus [1]. This temporal dependency requires researchers to utilize Clemastanin B specifically for post-entry mechanistic studies, distinguishing it from prophylactic agents that merely block viral attachment.

| Evidence Dimension | Viral Titer Reduction Timing |

| Target Compound Data | Pronounced reduction when applied 48-72h post-infection |

| Comparator Or Baseline | Pre-incubation baseline (No protective effect when applied 2h pre-infection) |

| Quantified Difference | Efficacy is strictly limited to post-adsorption phases (targeting RNP export) rather than pre-infection prophylaxis. |

| Conditions | MDCK cells infected with influenza virus (MOI 0.01). |

Laboratory buyers must select this compound specifically for post-infection mechanistic assays, as it will fail if used in prophylactic screening models.

Botanical Extract Reference Standard

Due to its high recovery rates (>96%) and excellent linearity in HPLC-DAD analyses, high-purity Clemastanin B serves as a highly reliable reference standard for the quality control of Radix Isatidis (Banlangen) extracts [1]. Analytical laboratories procure this compound to ensure batch-to-batch reproducibility, quantify active phenylpropanoids, and meet stringent pharmacopeial standardization requirements.

Influenza RNP Export Probe

Clemastanin B's documented ability to retain viral ribonucleoprotein (RNP) in the nucleus makes it an essential tool for virologists studying influenza replication cycles [2]. Because it is highly selective for influenza A and B (IC50 < 0.1 mg/mL) and inactive against viruses like RSV and ADV3, it is procured to isolate specific endocytosis and uncoating pathways without the broad-spectrum interference caused by generic antivirals [2].

Aqueous-Compatible Cell Assays

As a diglucoside lignan with superior hydrophilicity compared to classical aglycone lignans, Clemastanin B is highly suitable for in vitro cell culture assays requiring solvent-free or low-solvent formulations [3]. Researchers prioritize this compound to avoid DMSO-induced cytotoxicity, ensuring that cell viability readouts in extended 48-72 hour post-infection assays remain accurate and untainted by formulation artifacts.

Application Fit Matrix

References

- [1] Chen, L., et al. "Simultaneous determination of syringin, clemastanin B and indigoticoside A in Radix Isatidis by solid-phase extraction coupled with high-performance liquid chromatography." Analytical Methods (RSC Publishing) 7 (2015).

- [2] Yang, Z., et al. "Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro." International Journal of Molecular Medicine 31.4 (2013): 867-873.

- [3] Teponno, R.B., et al. "Lignans: A Chemometric Analysis." Molecules 23.7 (2018): 1671.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro

Zifeng Yang, Yutao Wang, Zhaoguang Zheng, Suishan Zhao, Jin Zhao, Qing Lin, Chuyuan Li, Quan Zhu, Nanshan ZhongPMID: 23403777 DOI: 10.3892/ijmm.2013.1274

Abstract

Clemastanin B, 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is one of the major lignans extracted from Isatis indigotica root (IIR). In this study, the anti-influenza activities of clemastanin B were evaluated in vitro. Clemastanin B was found to inhibit different subtypes of human (H1N1, including swine-origin H1N1; H3N2 and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) at different magnitudes of activity (IC50 0.087-0.72 mg/ml) while this compound was inactive against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71) and human rhinovirus (HRV). An apparent virus titer reduction was detected when MDCK cells were treated with clemastanin B after viral infection, particularly at the early stage, and the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with clemastanin B. These results demonstrated that clemastanin B targets viral endocytosis, uncoating or RNP export from the nucleus. Furthermore, treatment with clemastanin B did not easily result in the emergence of viral drug resistance. The effects of clemastanin B demonstrated in this study may promote the antiviral study of IIR, but additional studies are required to define the anti-influenza mechanism(s).[Comparison of content of clemastanin B of Radix Isatidis in different growing areas]

Yiqiang An, Xiaobin Jia, Lili Chang, Feng ShiPMID: 19894517 DOI:

Abstract

To develop an HPLC method for determination of clemastanin B which has anti-viral activity in Radix Isatidis and compare the contents of clemastanin B in the drugs from different origins.The samples were separated on an ZORBAX SB-C18 (4.6 mm x 250 mm, 5 microm) column with the mobile phase of acetonitrile-water (11:89). Flow rate was 1.0 mL x min(-1). The detection wavelength was set at 225 nm. Column temperature was 30 degrees C.

The linear range of clemastanin B was 0.0615-1.8441 microg (r = 0.9995), the average recovery was 97.74%, RSD was 1.4% (n=9). The contents of clemastanin B were in the range of 0.269-0.900 mg x g(-1) in Radix Isatidis from different origins.

The method for quantitation of clemastanin B in Radix Isatidis was accurate and reliable, which can be used to evaluate the quality of Radix Isatidis.

Isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography

Jinyong Peng, Guorong Fan, Yutian WuPMID: 16395796 DOI: 10.1016/j.chroma.2005.07.072

Abstract

A preparative high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) was successfully performed to isolate and separate clemastanin B and indigoticoside A from the plant of Radix Isatidis, a traditional Chinese medicine. A total of 59.2 mg clemastanin B and 66.1 mg indigoticoside A with purities of 94.6% and 99.0% determined by high performance liquid chromatography (HPLC) were obtained in one-step elution from 250 mg crude extract, which contained clemastanin B 24.8% and indigoticoside A 28.4%, and the recoveries of clemastanin B and indigoticoside A were 90.3% and 92.2%, respectively. The chemical structure was identified by IR, MS, 1H NMR and 13C NMR.Explore Compound Types

O4Si-4